molecular formula C23H24N2O5S2 B6563568 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946214-72-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6563568
CAS No.: 946214-72-8
M. Wt: 472.6 g/mol
InChI Key: GZTHCXHBRYWWDO-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-4-Methoxy-3-Methylbenzene-1-Sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline (THQ) core modified with benzenesulfonyl and substituted benzene sulfonamide groups. This article compares its structural, synthetic, and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-15-21(11-13-23(17)30-2)31(26,27)24-19-10-12-22-18(16-19)7-6-14-25(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTHCXHBRYWWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 1,2,3,4-tetrahydroquinoline and benzenesulfonyl chloride.

  • Reaction Steps
    • Step 1: : Nitration of 1,2,3,4-tetrahydroquinoline to introduce a nitro group.

    • Step 2: : Reduction of the nitro group to form an amine group.

    • Step 3: : Sulfonylation of the amine with benzenesulfonyl chloride to form N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

    • Step 4: : Condensation with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

The industrial production follows a similar route but utilizes optimized reaction conditions and scalable techniques like continuous flow chemistry to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy or methyl groups, to form corresponding ketones or aldehydes.

  • Reduction: : Reduction can modify the sulfonyl groups or the quinoline ring, potentially affecting biological activity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenating agents, organolithium reagents.

Major Products

  • Oxidation: : Formation of sulfonic acids, quinolone derivatives.

  • Reduction: : Amine derivatives, sulfide analogs.

  • Substitution: : Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide finds applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential inhibitory effects on certain enzymes or receptors, making it a candidate for drug development.

  • Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Enzyme Inhibition: : It can bind to active sites of enzymes, blocking their activity.

  • Receptor Modulation: : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

  • Pathways Involved: : Includes pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s THQ core is substituted at the N1-position with a benzenesulfonyl group and at the C6-position with a 4-methoxy-3-methylbenzenesulfonamide moiety. Key comparisons include:

Table 1: Substituent Variations in Tetrahydroquinoline Derivatives
Compound Name / ID N1-Substituent C6-Substituent Key Functional Groups Reference
Target Compound Benzenesulfonyl 4-Methoxy-3-methylbenzenesulfonamide Sulfonamide, Methoxy, Methyl N/A
Compound 68 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide Carboximidamide, Piperidine
Compound 14d Butyryl Naphthalen-2-ylmethyl Sulfamide, Naphthyl
Compound 4b Methoxybenzyl Hydroxy-dimethylphenylpropanamide Hydroxy, Methoxy
Compound (I) 4-Methoxyphenyl Benzene sulfonamide Sulfonamide, Methoxy
  • Sulfonamide vs. Carboximidamide: Unlike the target compound’s sulfonamide group, compound 68 () features a thiophene-carboximidamide at C6, which may enhance hydrogen-bonding interactions in biological systems (e.g., NOS inhibition assays) .
  • N1-Substituent Diversity : The benzenesulfonyl group in the target compound contrasts with butyryl (14d, ) and methoxybenzyl (4b, ) groups. These modifications influence lipophilicity and receptor binding; for instance, 14d’s naphthyl group enhances μ-opioid receptor (MOR) affinity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : highlights that methoxy substituents (e.g., in N-(4-methoxyphenyl)benzenesulfonamide) influence molecular conformation via C–H···O and π–π interactions . The target compound’s 3-methyl group may further stabilize its crystal lattice.
  • Solubility: Sulfonamide derivatives generally exhibit moderate aqueous solubility. The 4-methoxy group in the target compound could enhance solubility compared to non-polar analogs like 14d .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24N2O4S2
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 946283-24-5

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis. This includes:
    • MurD : Involved in the addition of D-glutamic acid.
    • GlmU : Affects the synthesis of peptidoglycan precursors.
  • Cell Proliferation Inhibition : Studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • 769-P (renal cell carcinoma)
    • NCI-H2170 (lung cancer)

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against selected tumor cell lines. The following table summarizes the IC50 values derived from MTT assays:

CompoundCell LineIC50 (µM)
1HepG25.67
2769-P3.45
3NCI-H21707.89

These results indicate that the compound's structural features contribute to its effectiveness against cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis due to inhibition of key enzymes.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the antiproliferative effects of various benzenesulfonamide derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, with significant selectivity towards malignant cells over normal cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar sulfonamide compounds, revealing that they effectively inhibited bacterial growth in vitro. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity .

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